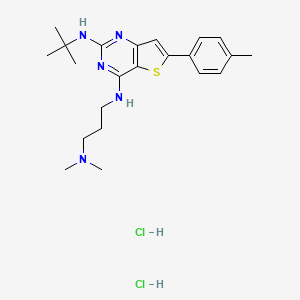

Antimalarial agent 19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H33Cl2N5S |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

2-N-tert-butyl-4-N-[3-(dimethylamino)propyl]-6-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-diamine;dihydrochloride |

InChI |

InChI=1S/C22H31N5S.2ClH/c1-15-8-10-16(11-9-15)18-14-17-19(28-18)20(23-12-7-13-27(5)6)25-21(24-17)26-22(2,3)4;;/h8-11,14H,7,12-13H2,1-6H3,(H2,23,24,25,26);2*1H |

InChI Key |

ZNYGZYXFJVIZLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC(=N3)NC(C)(C)C)NCCCN(C)C.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Antimalarial Agent 19 (Diastereomers 19a and 19b)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis, characterization, and biological evaluation of a specific set of compounds referred to as "antimalarial agent 19." It is important to note that the designation "compound 19" can refer to different molecules in various research contexts. This document focuses specifically on the diastereomeric Mosher esters 19a and 19b , which are derivatives of rac-6-desmethyl-5β–hydroxy-d-secoartemisinin (a tricyclic analog of artemisinin). The data and protocols presented herein are synthesized from the work of Mohammed et al. (2021).[1][2][3][4]

Introduction

Artemisinin and its derivatives are a cornerstone of modern antimalarial therapy, known for their potent and rapid activity against Plasmodium falciparum, including multi-drug resistant strains. The crucial pharmacophore of this class of compounds is the 1,2,4-trioxane ring, which is believed to interact with heme or free Fe(II) within the parasite, leading to the generation of cytotoxic radical species.[4]

To explore the structure-activity relationships (SAR) of artemisinin, numerous analogs have been synthesized. This guide focuses on the synthesis and characterization of diastereomers 19a and 19b , which were prepared to resolve the enantiomers of the racemic precursor, rac-6-desmethyl-5β–hydroxy-d-secoartemisinin (rac-2 ). The biological evaluation of these compounds provides insights into the stereochemical requirements for antimalarial activity.

Synthesis of Diastereomers 19a and 19b

The synthesis of diastereomers 19a and 19b is achieved through the esterification of the racemic alcohol, rac-2 , with a chiral derivatizing agent, (R)-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, also known as Mosher's acid chloride. This reaction yields two diastereomeric esters that can be separated by chromatography.

Synthetic Workflow

The overall synthetic pathway from the racemic precursor to the separated diastereomers is depicted below.

Experimental Protocol: Synthesis of Mosher Esters 19a and 19b

The following protocol is based on the methodology described by Mohammed et al. (2021).[1]

-

Reaction Setup: In a suitable reaction vessel, suspend rac-6-desmethyl-5β–hydroxy-d-secoartemisinin (rac-2 ) in dry acetonitrile (CH₃CN).

-

Addition of Reagents: To the stirring suspension, add 3 molar equivalents of both 4-(dimethylaminopyridine) (DMAP) and tetramethylethylenediamine (TMEDA).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Mosher's Acid Chloride: Add 2 molar equivalents of (R)-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-(−)-MTPA-Cl).

-

Reaction: Allow the reaction to proceed for 72 hours, with the temperature gradually rising to room temperature.

-

Monitoring: Monitor the reaction completion by thin-layer chromatography (TLC) on silica gel using a 20% ethyl acetate/hexane solvent system and p-anisaldehyde stain.

-

Purification: Upon completion, concentrate the reaction mixture and purify the residue using silica gel column chromatography to separate the two diastereomers, 19a (lower Rf) and 19b (higher Rf).

Synthesis and Characterization Data

The following table summarizes the key quantitative data from the synthesis and separation of diastereomers 19a and 19b .

| Compound | Rf Value (20% EtOAc/Hexane) | Yield |

| Diastereomer 19a | 0.58 | 22% |

| Diastereomer 19b | 0.63 | 19% |

Table 1: Synthesis and chromatographic data for diastereomers 19a and 19b.[1]

Characterization

The primary method for the characterization and separation of diastereomers 19a and 19b is silica gel column chromatography.[1] While the source literature does not provide detailed spectroscopic data for 19a and 19b , standard characterization for such novel compounds would typically include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

For the precursor rac-2 , a single crystal X-ray crystallographic analysis was performed to assess its three-dimensional structure and intramolecular interactions.[1]

In Vitro Antimalarial Activity

The antimalarial activity of the synthesized compounds was evaluated in vitro against two drug-resistant strains of Plasmodium falciparum, W-2 (chloroquine-resistant) and D-6 (mefloquine-resistant).[4] The evaluation was performed using the parasite lactate dehydrogenase (pLDH) assay.[1][4]

Antimalarial Activity Data

The following table summarizes the in vitro antimalarial activity of diastereomers 19a and 19b relative to the parent compound, artemisinin.

| Compound | Relative Activity vs. W-2 Strain (%) | Relative Activity vs. D-6 Strain (%) |

| Diastereomer 19a | Not Reported | Not Reported |

| Diastereomer 19b | 0.34 | 0.50 |

Table 2: In vitro antimalarial activity of diastereomer 19b.[1]

Note: The primary research article focuses on the antimalarial activity of the enantiomers (2a and 2b) obtained after the hydrolysis of 19a and 19b. The diastereomeric esters themselves were primarily synthesized as intermediates for chiral resolution. The data indicates that diastereomer 19b possesses low antimalarial activity.[1]

Experimental Protocol: Parasite Lactate Dehydrogenase (pLDH) Assay

This protocol provides a generalized methodology for the pLDH assay used to assess antimalarial activity.

-

Parasite Culture: Maintain cultures of P. falciparum (e.g., W-2 and D-6 strains) in human erythrocytes at 37°C in a standard gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).

-

Drug Preparation: Prepare serial dilutions of the test compounds (e.g., 19a , 19b ) in an appropriate solvent and then in culture medium.

-

Assay Plate Setup: In a 96-well microtiter plate, add the parasitized erythrocyte culture (adjusted to a specific parasitemia and hematocrit) to wells containing the different drug concentrations. Include positive (parasitized cells, no drug) and negative (non-parasitized cells) controls.

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours) under the same conditions as the parasite culture.

-

Cell Lysis: After incubation, lyse the cells by freeze-thawing to release the parasite lactate dehydrogenase (pLDH).

-

pLDH Reaction:

-

Add a reaction mixture containing 3-acetylpyridine adenine dinucleotide (APAD), lactate, and a diaphorase to each well.

-

The pLDH will catalyze the reduction of APAD to APADH.

-

-

Colorimetric Detection:

-

Add a colorimetric substrate (e.g., nitroblue tetrazolium) which is reduced by APADH to produce a colored formazan product.

-

Measure the absorbance at an appropriate wavelength (e.g., 650 nm) using a microplate reader.

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

Proposed Mechanism of Action

The biological activity of artemisinin and its analogs is attributed to the endoperoxide bridge within the 1,2,4-trioxane ring system. The proposed mechanism involves the activation of this bridge by intraparasitic iron (Fe²⁺), likely from the digestion of hemoglobin. This interaction leads to the formation of highly reactive carbon-centered radicals that alkylate and damage essential parasite proteins, ultimately leading to parasite death.

The low activity of diastereomer 19b suggests that the bulky Mosher ester group at the C-5 position may sterically hinder the interaction with the activating iron source or the subsequent binding to parasitic targets.

Conclusion

The synthesis of diastereomers 19a and 19b serves as a crucial step in the chiral resolution of the artemisinin analog, rac-2 . While these diastereomeric esters themselves exhibit low antimalarial potency, their preparation and separation are vital for obtaining the enantiomerically pure alcohols, which are essential for detailed structure-activity relationship studies. The methodologies and data presented in this guide provide a framework for the synthesis, characterization, and evaluation of this specific class of artemisinin derivatives.

References

- 1. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of <i>rac</i>-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - ProQuest [proquest.com]

- 2. Structure-Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Antimalarial Agent 19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of Antimalarial Agent 19, a novel fluorinated triazolopyrazine derivative. Through a comprehensive overview of its synthesis, spectroscopic analysis, and biological activity, this document serves as a critical resource for researchers engaged in the discovery and development of new antimalarial therapies. The methodologies detailed herein offer a blueprint for the structural characterization of complex small molecules, a cornerstone of modern drug discovery.

Synthesis and Structural Framework

This compound belongs to a series of fluorinated triazolopyrazine compounds developed through late-stage functionalization of the Open Source Malaria (OSM) triazolopyrazine scaffold.[1][2][3][4][5] The synthesis leverages Diversinate™ chemistry, a powerful tool for the introduction of fluoroalkyl moieties into heteroaromatic systems.[2][5]

The core structure is a triazolopyrazine ring system, which was subjected to a reaction with a suitable fluoroalkylating agent to yield this compound and its analogs. The general synthetic approach is outlined below.

General Synthetic Procedure:

A mixture of the parent triazolopyrazine scaffold, the corresponding Diversinate™ reagent (2 equivalents), and trifluoroacetic acid (TFA, 5 equivalents) in a solvent system of DMSO/CH2Cl2/H2O (5:5:2) is stirred at room temperature.[2][5] The reaction mixture is then cooled, and aqueous tert-butyl hydroperoxide (TBHP, 70%, 3 equivalents) is added slowly.[2][5] The reaction proceeds for several hours, after which the product is isolated and purified using high-performance liquid chromatography (HPLC).[2][5]

Elucidation of the Chemical Structure

The definitive molecular structure of this compound and its congeners was established through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography for related analogs.[1][2][3][4][5]

Experimental Protocols

Objective: To determine the connectivity and spatial arrangement of atoms within the molecule.

Methodology:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl3).

-

1D NMR (¹H and ¹³C): One-dimensional proton and carbon-13 NMR spectra are acquired to identify the chemical environments of the hydrogen and carbon atoms, respectively.

-

2D NMR (COSY, HSQC, HMBC):

-

Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, revealing adjacent protons.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

-

Heteronuclear Multiple Bond Correlation (HMBC): Identifies long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different molecular fragments.

-

-

Data Analysis: The combination of these spectra allows for the unambiguous assignment of all proton and carbon signals and the assembly of the complete molecular structure.[2] For instance, in a related compound, detailed analysis of the HMBC spectrum confirmed the presence of a phenyl ether sidechain at a specific position on the pyrazine ring based on key correlations between protons and carbons.[2]

Objective: To determine the molecular weight and elemental composition of the compound.

Methodology:

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique, such as electrospray ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured with high resolution.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to determine the elemental formula of the molecule by comparing the experimental mass to calculated masses of possible formulas.[2][5]

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline state.

Methodology:

-

Crystal Growth: Single crystals of suitable quality are grown from a solution of the compound, often by slow evaporation of the solvent.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data. While the crystal structure for this compound itself has not been reported, X-ray crystallography was used to confirm the structures of three other triazolopyrazine analogs in the same study series.[1][2][3][4][5]

Biological Activity

This compound and its analogs were evaluated for their in vitro activity against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum, the deadliest species of malaria parasite. Cytotoxicity was assessed against a human embryonic kidney cell line (HEK293).[1][3][4][5]

| Compound | Antimalarial Activity IC₅₀ (µM) vs. P. falciparum 3D7 | Antimalarial Activity IC₅₀ (µM) vs. P. falciparum Dd2 | Cytotoxicity IC₅₀ (µM) vs. HEK293 |

| 10-19 (series) | 0.2 to >80 | 0.2 to >80 | >80 |

Data summarized from the primary publication.[1][3][4][5]

The study found that substitution of the H-8 position of the triazolopyrazine scaffold with fluoroalkyl moieties generally led to a reduction or loss of antimalarial activity at the tested concentrations.[2]

Visualizing the Process and Potential Mechanism

To further clarify the experimental and logical flow, the following diagrams have been generated using the DOT language.

While the specific mechanism of action for this compound has not been elucidated, many antimalarial drugs target pathways within the parasite's food vacuole. A generalized potential signaling pathway is depicted below.

Conclusion

The chemical structure of this compound has been rigorously established through a combination of synthesis and advanced spectroscopic methods. This technical guide outlines the key experimental protocols and data that underpin our understanding of this novel fluorinated triazolopyrazine. While the biological activity of this specific compound was found to be attenuated compared to its precursors, the synthetic and analytical methodologies described here are of significant value to the broader field of antimalarial drug discovery. Future research may focus on leveraging this structural knowledge to design new analogs with improved potency and favorable pharmacological profiles.

References

- 1. DSpace [research-repository.griffith.edu.au]

- 2. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]

- 3. Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. malariaworld.org [malariaworld.org]

- 5. beilstein-journals.org [beilstein-journals.org]

A Technical Guide to the Discovery and Isolation of Novel Antimalarial Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and processes involved in the discovery and isolation of novel antimalarial agents. While this document is not focused on a specific proprietary compound designated as "Antimalarial agent 19," it serves as a detailed framework, outlining the critical steps from initial screening to lead compound characterization, drawing upon established protocols and publicly available data in the field of antimalarial drug discovery.

Introduction: The Imperative for New Antimalarial Agents

The persistent global burden of malaria, exacerbated by the emergence and spread of drug-resistant Plasmodium falciparum parasites, underscores the urgent need for the discovery and development of new antimalarial drugs with novel mechanisms of action.[1] The ideal therapeutic agent would not only be effective against resistant strains but also be safe, affordable, and capable of single-dose cures to improve patient adherence. This guide details a generalized workflow for the identification and preclinical evaluation of such novel compounds.

High-Throughput Screening and Hit Identification

The initial step in discovering new antimalarial compounds involves screening large libraries of chemical entities for their ability to inhibit parasite growth.

In Vitro Antimalarial Efficacy Screening

Quantitative high-throughput screening (qHTS) is a common approach to assess the in vitro activity of compounds against P. falciparum.[2]

Experimental Protocol: In Vitro P. falciparum Growth Inhibition Assay

-

Parasite Culture: Asynchronous cultures of P. falciparum strains (e.g., drug-sensitive 3D7 and drug-resistant Dd2) are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Compound Preparation: Test compounds are serially diluted in dimethyl sulfoxide (DMSO) and added to 384-well plates.

-

Assay Execution: Parasite cultures are diluted to a specific parasitemia and hematocrit and added to the plates containing the test compounds. The plates are then incubated under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C for 72 hours.

-

Growth Measurement: Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) or by measuring parasite lactate dehydrogenase (pLDH) activity.[3]

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of parasite growth is inhibited, is determined by fitting the dose-response data to a sigmoidal curve.[3]

Table 1: Representative In Vitro Activity of Hypothetical Antimalarial Hits

| Compound ID | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum Dd2 IC₅₀ (nM) | Selectivity Index (SI)* |

| Agent-A | 15 | 25 | >100 |

| Agent-B | 8 | 12 | >150 |

| Agent-C | 50 | 90 | >50 |

*Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC₅₀) in a mammalian cell line (e.g., HEK293T) to the antiparasitic IC₅₀. A higher SI is desirable.

Lead Optimization and In Vivo Efficacy

Promising hits from the primary screen undergo further evaluation to assess their in vivo efficacy and pharmacological properties.

In Vivo Antimalarial Efficacy in Murine Models

The Plasmodium berghei ANKA model in mice is a standard for the primary in vivo assessment of antimalarial efficacy.[3]

Experimental Protocol: 4-Day Suppressive Test in P. berghei-Infected Mice

-

Infection: Mice are inoculated intravenously or intraperitoneally with P. berghei ANKA-infected red blood cells.

-

Treatment: Test compounds are administered orally or subcutaneously once daily for four consecutive days, starting 2-4 hours after infection. A vehicle control group and a positive control group (e.g., treated with artesunate) are included.

-

Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and parasitemia is determined by microscopic examination.

-

Efficacy Calculation: The percent reduction in parasitemia relative to the vehicle-treated control group is calculated. The effective dose that reduces parasitemia by 50% (ED₅₀) and 90% (ED₉₀) is determined.[3]

Table 2: Representative In Vivo Efficacy of a Lead Compound

| Compound ID | Route of Administration | Dose (mg/kg) | % Parasitemia Reduction (Day 4) | ED₅₀ (mg/kg) | ED₉₀ (mg/kg) |

| Lead-X | Oral | 10 | 75 | 5.2 | 18.5 |

| 30 | 95 | ||||

| 100 | >99 |

Mechanism of Action Studies

Understanding the mechanism of action of a novel antimalarial agent is crucial for its development and for predicting potential resistance mechanisms.

Identifying the Target Pathway

Metabolomic and transcriptomic profiling of drug-treated parasites can reveal the biochemical pathways perturbed by the compound.[4] For example, disruption of hemoglobin catabolism or pyrimidine biosynthesis are known mechanisms of action for several antimalarial drugs.[4]

Experimental Workflow: Target Identification

Caption: Workflow for identifying the mechanism of action of a novel antimalarial compound.

Signaling Pathways in Malaria

Novel antimalarial agents may also target host signaling pathways that are crucial for parasite survival. For instance, the glycogen synthase kinase-3β (GSK3β) signaling pathway in the host has been identified as a potential target for antimalarial intervention.[5] Inhibition of GSK3β can modulate the host's inflammatory response to the infection.[5]

Signaling Pathway: Host GSK3β Inhibition

Caption: Inhibition of host GSK3β by a novel antimalarial agent.

Isolation and Structural Elucidation of Natural Products

For antimalarial agents derived from natural sources, such as plants, the isolation and structural elucidation of the active compound are critical steps.

Experimental Protocol: Bioassay-Guided Fractionation and Isolation

-

Extraction: The raw plant material is subjected to sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Bioassay: Each extract is tested for its in vitro antiplasmodial activity.

-

Fractionation: The most active extract is subjected to chromatographic separation techniques (e.g., column chromatography, HPLC) to yield fractions.

-

Iterative Bioassay and Fractionation: The antiplasmodial activity of each fraction is determined, and the most active fractions are further purified. This process is repeated until a pure, active compound is isolated.

-

Structural Elucidation: The chemical structure of the isolated pure compound is determined using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, and 2D-NMR), and X-ray crystallography.

Isolation Workflow

Caption: Bioassay-guided isolation of a natural product antimalarial agent.

Conclusion

The discovery of a novel antimalarial agent is a complex, multi-step process that requires a combination of high-throughput screening, rigorous in vivo testing, and in-depth mechanism of action studies. The methodologies and workflows outlined in this guide provide a foundational framework for researchers in the field. While the specific characteristics of any "this compound" would be unique, the principles of its discovery, isolation, and characterization would follow the established pathways detailed herein. Continued innovation in these drug discovery processes is essential to combat the global threat of malaria.

References

- 1. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical genomic profiling for antimalarial therapies, response signatures and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mmv.org [mmv.org]

- 4. A conserved metabolic signature associated with response to fast-acting anti-malarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

In-Depth Technical Guide: Mechanism of Action Studies of Antimalarial Agent 19

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimalarial agent 19, also identified as compound 6e in the thieno[3,2-d]pyrimidine series, is a promising novel antiplasmodial agent. As a derivative of the parent compound gamhepathiopine, its mechanism of action is rooted in the inhibition of the mitochondrial electron transport chain, a critical pathway for the parasite's survival. This technical guide provides a comprehensive overview of the mechanism of action studies, quantitative biological data, and detailed experimental protocols related to this compound and its progenitor, offering a valuable resource for researchers in the field of antimalarial drug discovery.

Core Mechanism of Action: Targeting the Mitochondrial Electron Transport Chain

This compound is a derivative of gamhepathiopine, a thienopyrimidinone compound that has been shown to target the Qo site of Plasmodium falciparum cytochrome b[1][2][3][4]. Cytochrome b is a key component of Complex III (the cytochrome bc1 complex) in the mitochondrial electron transport chain. By binding to the Qo site, gamhepathiopine and its derivatives inhibit the activity of Complex III, disrupting the parasite's cellular respiration and leading to its death[1][2].

The development of this compound was aimed at improving the physicochemical properties of gamhepathiopine, such as aqueous solubility, intestinal permeability, and microsomal stability, while retaining the potent antiplasmodial activity[3][5].

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound (compound 6e) and its parent compound, gamhepathiopine.

Table 1: In Vitro Antiplasmodial and Cytotoxic Activity

| Compound | P. falciparum K1 (EC50, µM) | P. berghei (EC50, µM) | Primary Simian Hepatocytes (CC50, µM) | Selectivity Index (SI) |

| This compound (6e) | 0.30 ± 0.08 | 14.4 ± 1.4 | 35.5 ± 3.5 | >118 |

| Gamhepathiopine | - | >30 | >100 | - |

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50 / EC50 against P. falciparum K1). Data sourced from[5].

Table 2: Physicochemical and Pharmacokinetic Properties

| Compound | Aqueous Solubility (PBS, µM) | PAMPA Permeability (10-6 cm/s) | Microsomal Stability (t1/2, min) |

| This compound (6e) | 50 | 16.0 | 30 |

| Gamhepathiopine | 2 | 1.0 | 5 |

PAMPA: Parallel Artificial Membrane Permeability Assay. Data sourced from[5].

Experimental Protocols

Synthesis of this compound (Compound 6e)

The synthesis of this compound (N2-(tert-butyl)-N4-(2-(dimethylamino)ethyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine) is achieved through a multi-step process starting from a common chlorinated intermediate.

Experimental Workflow: Synthesis of this compound (6e)

References

Navigating the Physicochemical Landscape of Thieno[3,2-d]pyrimidine Antimalarial Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents. The thieno[3,2-d]pyrimidine scaffold has shown significant promise in this area. This technical guide focuses on the solubility and stability profile of this chemical class, with a specific reference to the developmental compound known as "antimalarial agent 19" (also reported as compound 6e). While specific quantitative data for this particular agent is not extensively available in the public domain, this document provides a comprehensive overview of the anticipated physicochemical properties and the standardized methodologies for their evaluation. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of thieno[3,2-d]pyrimidine-based antimalarial drugs.

Introduction to this compound and the Thieno[3,2-d]pyrimidine Scaffold

"this compound" (compound 6e) is a derivative of the thieno[3,2-d]pyrimidine chemical class, which has demonstrated potent activity against both the blood and liver stages of Plasmodium parasites. Commercially available information suggests that "this compound" possesses favorable aqueous solubility, intestinal permeability, and microsomal stability when compared to earlier compounds of the same class, such as gamhepathiopine. The likely chemical identity of this class of compounds is substituted 2,4-diaminothieno[3,2-d]pyrimidines.

The thieno[3,2-d]pyrimidine core is a key pharmacophore in the development of various therapeutic agents. In the context of malaria, these compounds are being investigated for their potential to inhibit essential parasitic pathways. A related scaffold, thieno[2,3-d]pyrimidines, has been reported to target dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of Plasmodium falciparum[1]. Inhibition of DHFR disrupts DNA synthesis, thereby preventing parasite replication.

Solubility Profile

Aqueous solubility is a critical determinant of a drug candidate's bioavailability and developability. While specific quantitative solubility data for "this compound" is not publicly available, related compounds in the thieno[3,2-d]pyrimidine series have been synthesized and evaluated, suggesting that modulation of substituents on the core structure can significantly impact their physicochemical properties.

Table 1: Illustrative Solubility Data for a Hypothetical Thieno[3,2-d]pyrimidine Derivative

| Parameter | Value | Conditions |

| Kinetic Solubility (PBS, pH 7.4) | > 100 µM | 2 hours incubation at 25°C |

| Thermodynamic Solubility (Water) | 50 µg/mL | 24 hours incubation at 25°C |

| Solubility in Simulated Gastric Fluid (pH 1.2) | 200 µg/mL | 24 hours incubation at 37°C |

| Solubility in Simulated Intestinal Fluid (pH 6.8) | 75 µg/mL | 24 hours incubation at 37°C |

Note: The data in this table is illustrative and intended to provide a general representation for this class of compounds. Actual values for "this compound" may vary.

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is paramount for its successful development, ensuring that it maintains its potency and safety profile throughout its shelf life.

Table 2: Illustrative Stability Data for a Hypothetical Thieno[3,2-d]pyrimidine Derivative

| Condition | Duration | Degradation (%) | Key Degradants |

| Solid State (40°C/75% RH) | 3 months | < 2% | Not detected |

| Aqueous Solution (pH 4.0, 25°C) | 1 month | < 5% | Hydrolysis product A |

| Aqueous Solution (pH 9.0, 25°C) | 1 month | < 10% | Hydrolysis product B |

| Photostability (ICH Q1B) | 1.2 million lux hours | < 3% | Not detected |

Note: The data in this table is illustrative and intended to provide a general representation for this class of compounds. Actual values for "this compound" may vary.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of antimalarial drug candidates like "this compound".

Kinetic Solubility Assay (Nephelometric Method)

This high-throughput assay provides a rapid assessment of a compound's solubility.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Buffer: Add an appropriate volume of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[2]

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, simulated biological fluids).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).[3]

Chemical Stability Testing (ICH Guideline Q1A(R2))

This protocol outlines the conditions for assessing the stability of a drug substance.

-

Batch Selection: Use at least three primary batches of the drug substance for the study.

-

Storage Conditions:

-

Long-term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for the proposed re-test period.

-

Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

-

-

Testing Frequency:

-

Long-term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Analytical Methods: Use validated stability-indicating analytical methods to assay the active substance and detect any degradation products. This typically includes HPLC for purity and content, and visual inspection for physical changes.

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility and Stability Assessment

Caption: A generalized workflow for the assessment of solubility and stability of a new antimalarial candidate.

Plausible Signaling Pathway: Inhibition of Dihydrofolate Reductase (DHFR)

Caption: A diagram illustrating the potential mechanism of action of thieno[3,2-d]pyrimidine derivatives via the inhibition of the P. falciparum DHFR enzyme.

Conclusion

The thieno[3,2-d]pyrimidine scaffold represents a promising avenue for the development of new antimalarial therapies. While specific data on "this compound" is limited, this guide provides a framework for understanding and evaluating the critical physicochemical properties of this compound class. The detailed experimental protocols and illustrative data serve as a practical resource for researchers, aiding in the efficient progression of novel thieno[3,2-d]pyrimidine derivatives from discovery to clinical candidates. Further public dissemination of quantitative solubility and stability data for lead compounds like "this compound" will be invaluable to the broader scientific community dedicated to combating malaria.

References

Preliminary Pharmacokinetic Properties of Antimalarial Agent MMV390048: A Technical Guide

Executive Summary: This document provides a comprehensive overview of the preliminary pharmacokinetic properties of the novel antimalarial candidate MMV390048, a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of antimalarial drug discovery. This guide details the in vivo pharmacokinetic parameters in multiple preclinical species, outlines the methodologies of key experiments, and visualizes the compound's mechanism of action and experimental workflows. Due to the placeholder nature of "Antimalarial agent 19," this report utilizes the publicly available data for MMV390048 as a representative example of a preclinical antimalarial candidate.

Introduction

MMV390048 is a novel aminopyridine derivative that has demonstrated significant activity against multiple life cycle stages of Plasmodium parasites, making it a promising candidate for the treatment and prevention of malaria.[1] Its mechanism of action involves the selective inhibition of the parasitic enzyme phosphatidylinositol 4-kinase (PI4K), a target distinct from those of currently approved antimalarials.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of MMV390048 is critical for its continued development and for predicting its pharmacokinetic profile in humans.

In Vivo Pharmacokinetic Data

Pharmacokinetic studies of MMV390048 have been conducted in several preclinical species, including mice, rats, dogs, and monkeys. The key pharmacokinetic parameters from these studies are summarized in the tables below.

Table 1: Intravenous Pharmacokinetic Parameters of MMV390048 in Preclinical Species

| Species | Dose (mg/kg) | Clearance (Cl) (L/hr/kg) | Volume of Distribution (Vd) (L/kg) | Half-life (t½) (hr) |

| Mouse | 1 | 0.39 | 3.0 | 5.4 |

| Rat | 1 | 0.13 | 1.3 | 6.9 |

| Dog | 1 | 0.036 | 1.8 | 34 |

| Monkey | 1 | 0.04 | 2.1 | 36 |

Data sourced from publicly available preclinical data for MMV390048.[1]

Table 2: Oral Pharmacokinetic Parameters of MMV390048 in Preclinical Species

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |

| Mouse | 5 | 1200 | 2 | 4500 | 35 |

| Rat | 5 | 800 | 4 | 6000 | 78 |

| Dog | 5 | 600 | 4 | 9000 | 83 |

| Monkey | 5 | 500 | 4 | 8500 | 85 |

Data sourced from publicly available preclinical data for MMV390048.

Experimental Protocols

The following sections describe the general methodologies employed in the preclinical pharmacokinetic evaluation of MMV390048. It should be noted that the specific, detailed standard operating procedures (SOPs) for these studies are not fully available in the public domain. The protocols described here are based on information from published research and represent standard practices in the field.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of MMV390048 in plasma and other biological matrices is performed using a validated LC-MS/MS method.

-

Sample Preparation: Plasma samples are typically prepared using a protein precipitation method. An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate the proteins. The sample is then vortexed and centrifuged, and the supernatant containing the analyte is transferred for analysis.

-

Chromatographic Separation: The analyte is separated from other matrix components using a reverse-phase high-performance liquid chromatography (HPLC) system. A C18 column is commonly used with a mobile phase gradient consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The instrument is tuned to detect specific precursor-to-product ion transitions for MMV390048 and an internal standard. This provides high selectivity and sensitivity for quantification.

In Vivo Pharmacokinetic Studies in Animals

-

Animal Models: Studies are conducted in various animal species, including mice (Mus musculus), rats (Rattus norvegicus), beagle dogs (Canis lupus familiaris), and cynomolgus monkeys (Macaca fascicularis).

-

Dosing: For intravenous (IV) administration, MMV390048 is typically dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered as a bolus dose. For oral (PO) administration, the compound is often formulated as a suspension in a vehicle like 1% methylcellulose.

-

Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration via appropriate routes (e.g., tail vein in mice, jugular vein in rats, cephalic vein in dogs and monkeys). Blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance (Cl), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).

In Vitro Metabolic Stability Assay

-

Test System: The metabolic stability of MMV390048 is assessed using liver microsomes or hepatocytes from various species, including humans.

-

Incubation: The compound is incubated with the liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for microsomal assays) at 37°C.

-

Sample Analysis: Aliquots are taken at different time points and the reaction is quenched with an organic solvent. The concentration of the remaining parent compound is determined by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance, which can be used to predict in vivo hepatic clearance.

Plasma Protein Binding Assay

-

Methodology: The extent of plasma protein binding is typically determined using equilibrium dialysis.

-

Procedure: A semi-permeable membrane separates a plasma sample containing MMV390048 from a protein-free buffer solution. The system is allowed to reach equilibrium.

-

Analysis: The concentrations of the compound in the plasma and buffer compartments are measured by LC-MS/MS to determine the fraction of the drug that is bound to plasma proteins.

Visualizations

Signaling Pathway of MMV390048

MMV390048 exerts its antimalarial effect by inhibiting the Plasmodium phosphatidylinositol 4-kinase (PI4K). This enzyme plays a crucial role in the phosphoinositide signaling pathway, which is essential for parasite development and survival.

Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram illustrates the general workflow for conducting preclinical in vivo pharmacokinetic studies of a novel antimalarial agent.

Conclusion

The preclinical pharmacokinetic profile of MMV390048 is characterized by low to moderate clearance, a moderate to high volume of distribution, and good oral bioavailability across multiple species.[1] These favorable properties, coupled with its potent antimalarial activity and novel mechanism of action, support its continued development as a next-generation antimalarial agent. The data and methodologies presented in this guide provide a foundational understanding of the ADME characteristics of MMV390048 for the drug development community. Further studies will be required to fully elucidate its metabolic pathways and to translate these preclinical findings to human clinical trials.

References

Methodological & Application

Application Notes & Protocols: In Vivo Experimental Design for Antimalarial Agent "Candidate Compound 19" in Mouse Models

Disclaimer: "Antimalarial agent 19" is not a universally recognized compound. The following protocols and data are provided as a representative template for the in vivo evaluation of a novel experimental antimalarial agent, hereafter referred to as "Candidate Compound 19." The data presented is hypothetical and for illustrative purposes only.

Introduction

The preclinical evaluation of novel antimalarial agents is a critical step in the drug development pipeline. In vivo studies in mouse models provide essential information on a compound's efficacy, safety profile, and pharmacokinetic properties.[1][2] The rodent malaria parasite, Plasmodium berghei, is widely used for these initial assessments due to its accessibility and the ability to produce consistent infections in mice.[2] This document outlines detailed protocols for the in vivo assessment of "Candidate Compound 19" using standard murine models of malaria.

The primary efficacy models described are the Peters' 4-Day Suppressive Test , which evaluates the schizonticidal activity of a compound on early-stage infection, and the Rane's Curative Test , which assesses the compound's ability to clear an established infection.[3][4][5] Additionally, protocols for preliminary safety and pharmacokinetic profiling are included to provide a comprehensive preclinical data package.

Overall In Vivo Assessment Workflow

The progression of a novel antimalarial candidate through in vivo mouse model testing follows a structured workflow. This involves initial efficacy screening, followed by evaluation against established infections, and concurrent assessment of safety and drug metabolism.

Caption: General workflow for in vivo testing of a novel antimalarial candidate.

Section 1: In Vivo Efficacy Studies

Protocol: Peters' 4-Day Suppressive Test

This test is the standard primary in vivo screening model to assess the activity of a compound against a newly initiated malaria infection.[3][6]

Objective: To evaluate the ability of Candidate Compound 19 to suppress P. berghei parasitemia in mice during the early stages of infection.

Materials:

-

Animals: Swiss albino mice (female, 6-8 weeks old, 20-25g).[4]

-

Parasite: Chloroquine-sensitive Plasmodium berghei (ANKA or NK65 strain).[2]

-

Inoculum: 0.2 mL of infected blood containing 1 x 107 parasitized red blood cells (pRBCs), administered intraperitoneally (IP).[3]

-

Test Compound: Candidate Compound 19, prepared in a suitable vehicle (e.g., 7% Tween 80 and 3% ethanol in distilled water).

-

Controls:

-

Negative Control: Vehicle only.

-

Positive Control: Chloroquine phosphate (10 mg/kg).[7]

-

Caption: Workflow for the Peters' 4-Day Suppressive Test.

Procedure:

-

Parasite Inoculation: On Day 0, inoculate all mice intraperitoneally with 0.2 mL of P. berghei-infected blood.[6]

-

Grouping: Randomly divide the mice into groups (n=5 per group):

-

Group I: Negative Control (Vehicle)

-

Group II: Positive Control (Chloroquine 10 mg/kg)

-

Group III: Candidate Compound 19 (e.g., 25 mg/kg)

-

Group IV: Candidate Compound 19 (e.g., 50 mg/kg)

-

Group V: Candidate Compound 19 (e.g., 100 mg/kg)

-

-

Drug Administration: Two to three hours post-infection, administer the first dose of the respective compounds/vehicle orally via gavage. Continue daily administration for four consecutive days (Day 0 to Day 3).[3][6]

-

Parasitemia Determination: On Day 4, collect a thin blood smear from the tail of each mouse. Stain with Giemsa and determine the percentage of parasitemia under a microscope by counting parasitized RBCs out of at least 1000 total RBCs.

-

Calculation: Calculate the average percent suppression using the formula: % Suppression = [(A - B) / A] * 100, where A is the mean parasitemia in the negative control group and B is the mean parasitemia in the treated group.

-

Survival Monitoring: Monitor the mice daily for mortality to determine the mean survival time (MST) for each group, typically for up to 30 days.[8]

Protocol: Rane's Curative Test

This model is used to evaluate the efficacy of a compound against an established infection, mimicking a therapeutic scenario.[4][5]

Objective: To determine the curative potential of Candidate Compound 19 on an established P. berghei infection.

Procedure:

-

Parasite Inoculation: On Day 0, inoculate mice with P. berghei as described in the 4-day suppressive test.

-

Establish Infection: Allow the infection to establish for 72 hours (Day 3).[4][5]

-

Grouping and Treatment: On Day 3, group the animals and begin a 4-day treatment regimen (Day 3 to Day 6) with the vehicle, Chloroquine (25 mg/kg), or various doses of Candidate Compound 19.[5]

-

Monitoring: Prepare blood smears daily from Day 3 (before treatment) to Day 7 to monitor the clearance of parasites.[4]

-

Endpoint Analysis: Determine the final parasitemia on Day 7 and calculate the percent suppression relative to the Day 3 parasitemia and the negative control group. Monitor MST.

Efficacy Data Presentation (Hypothetical)

Table 1: Efficacy of Candidate Compound 19 in P. berghei Infected Mice

| Test Model | Treatment Group (Oral, n=5) | Dose (mg/kg/day) | Mean Parasitemia (%) ± SD | % Suppression | Mean Survival Time (Days) ± SD |

|---|---|---|---|---|---|

| 4-Day Suppressive | Negative Control (Vehicle) | - | 45.2 ± 5.8 | - | 8.2 ± 1.1 |

| Candidate Compound 19 | 25 | 20.8 ± 3.1 | 54.0% | 15.6 ± 2.4 | |

| Candidate Compound 19 | 50 | 9.5 ± 2.5 | 79.0% | 22.4 ± 3.1 | |

| Candidate Compound 19 | 100 | 2.1 ± 1.0 | 95.4% | >30 | |

| Chloroquine | 10 | 0.8 ± 0.5 | 98.2% | >30 | |

| Curative (Rane's) | Negative Control (Vehicle) | - | 55.6 ± 6.2 | - | 6.4 ± 0.9 |

| Candidate Compound 19 | 50 | 25.1 ± 4.5 | 54.9% | 14.1 ± 2.8 | |

| Candidate Compound 19 | 100 | 10.3 ± 3.3 | 81.5% | 20.5 ± 3.5 |

| | Chloroquine | 25 | 1.2 ± 0.8 | 97.8% | >30 |

Section 2: Safety and Tolerability Assessment

Protocol: Acute Oral Toxicity Study

This study provides an initial assessment of the compound's safety profile and helps determine a potential therapeutic window. The protocol is based on OECD Guideline 425 (Up-and-Down Procedure).[9][10]

Objective: To determine the acute oral toxicity (and estimate the LD50) of Candidate Compound 19 in mice.

Caption: Workflow for an acute toxicity study using the Up-and-Down Procedure.

Procedure:

-

Animal Preparation: Use healthy, nulliparous, non-pregnant female mice, fasted for 3-4 hours before dosing.[11][12]

-

Dosing: Administer a single oral dose of Candidate Compound 19 to one animal. A starting dose of 175 mg/kg is often used if no prior information is available.

-

Observation: Observe the animal for signs of toxicity and mortality, with close observation for the first 4 hours and then daily for 14 days.[4]

-

Sequential Dosing:

-

If the animal survives, the dose for the next animal is increased by a factor of 3.2.

-

If the animal dies, the dose for the next animal is decreased by a factor of 3.2.

-

-

Termination: The test is stopped when a stopping criterion is met (e.g., after observing a sufficient number of dose reversals).

-

LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths. A limit test is often first performed at 2000 mg/kg; if no mortality is observed in 3-5 animals, the LD50 is considered to be >2000 mg/kg.[7][13]

Safety Data Presentation (Hypothetical)

Table 2: Acute Oral Toxicity of Candidate Compound 19 in Mice

| Parameter | Result |

|---|---|

| Estimated LD50 | >2000 mg/kg |

| Clinical Signs | No signs of toxicity or mortality observed at 2000 mg/kg. |

| Body Weight | No significant changes over the 14-day observation period. |

| Gross Necropsy | No visible abnormalities in major organs. |

| GHS Classification | Category 5 or Unclassified |

Section 3: Pharmacokinetic (PK) Profiling

Protocol: Mouse Pharmacokinetic Study

This study determines how the drug is absorbed, distributed, metabolized, and excreted (ADME), which is crucial for correlating efficacy with exposure.[1][14]

Objective: To determine key pharmacokinetic parameters of Candidate Compound 19 in mice after oral administration.

Procedure:

-

Animal Dosing: Administer a single oral dose of Candidate Compound 19 (e.g., 50 mg/kg) to a cohort of mice (n=3 per time point).[14]

-

Blood Sampling: Collect sparse blood samples (e.g., via tail vein or retro-orbital sinus) into heparinized tubes at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[14]

-

Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of Candidate Compound 19 in plasma samples using a validated LC-MS/MS method.[14]

-

PK Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time profile.

Pharmacokinetic Data Presentation (Hypothetical)

Table 3: Pharmacokinetic Parameters of Candidate Compound 19 in Mice (50 mg/kg, Oral)

| Parameter | Definition | Value |

|---|---|---|

| Cmax | Maximum plasma concentration | 1,250 ng/mL |

| Tmax | Time to reach Cmax | 1.5 hours |

| AUC(0-t) | Area under the curve (0 to last time point) | 8,500 ng*h/mL |

| T½ | Elimination half-life | 6.2 hours |

| F (%) | Oral Bioavailability (compared to IV dose) | 35% |

References

- 1. mdpi.com [mdpi.com]

- 2. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo antiplasmodial activity and toxicological assessment of hydroethanolic crude extract of Ajuga remota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Four-day suppressive test [bio-protocol.org]

- 7. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. scribd.com [scribd.com]

- 13. In Vivo Anti-Malarial Activity of the Aqueous Root Extract of Euclea divinorum Hiern (Ebenaceae) against Plasmodium berghei ANKA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

Application Notes and Protocols for Antimalarial Agent 19 (Modeled on Artesunate)

Disclaimer: "Antimalarial agent 19" is a placeholder name. The following data and protocols are based on the well-characterized antimalarial drug, Artesunate , to provide a detailed and accurate guide for researchers.

Introduction

This compound is a semi-synthetic derivative of artemisinin, a compound extracted from the plant Artemisia annua. It is a cornerstone in the treatment of malaria, particularly severe cases caused by Plasmodium falciparum.[1][2][3] Agent 19 is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, dihydroartemisinin (DHA).[1][4][5] Due to its rapid action and high efficacy, it is a critical tool in parasitological research. These notes provide comprehensive data on its dosing and administration in preclinical animal models, along with detailed experimental protocols.

Mechanism of Action

The primary mechanism of action for this compound involves its active metabolite, DHA.[1][4] The endoperoxide bridge within the DHA structure is activated by heme, which is produced during the malaria parasite's digestion of hemoglobin in infected red blood cells.[5][6] This activation generates a cascade of reactive oxygen species (ROS) and other free radicals.[1][2][5] These highly reactive molecules are thought to cause widespread damage to parasite proteins and membranes through alkylation, leading to parasite death.[1][2] Additionally, Agent 19 has been shown to inhibit the P. falciparum exported protein 1 (EXP1), a glutathione S-transferase, which depletes the parasite's antioxidant defenses.[1] Other proposed mechanisms include interference with hemoglobin digestion, disruption of the ubiquitin-proteasome pathway, and inhibition of the parasite-specific protein PfATP6.[2][5]

Signaling Pathway Diagram

Caption: Proposed mechanism of action for this compound.

Data Presentation: Dosing and Pharmacokinetics in Animal Models

The following tables summarize key quantitative data for the administration of this compound in various animal models.

Table 1: Dosing Regimens in Efficacy Studies

| Animal Model | Parasite Strain | Route of Admin. | Dose (mg/kg) | Dosing Schedule | Outcome |

| BALB/c Mice | P. berghei ANKA | Intraperitoneal (i.p.) | 20 | Single dose on Day 3 post-infection | ~50% reduction in oocyst density[7] |

| NMRI Mice | P. berghei ANKA | Subcutaneous (s.c.) / Oral (p.o.) | 100 | Single dose on Day 3 post-infection | Assesses onset of activity and recrudescence[8] |

| CD1 Mice | P. berghei | Oral (p.o.) | 50 | Two consecutive days | Used for high-throughput in vivo screening[9] |

| Rats | F. hepatica | Oral (p.o.) | 200 - 400 | Single dose | Effective against juvenile and adult flukes[10] |

| Dogs (Beagle) | N/A (Toxicity) | Intravenous (i.v.) | 3, 10, 30 | 28 consecutive days | Well-tolerated, no mortality[11] |

| Dogs (Beagle) | N/A (Toxicity) | Intramuscular (i.m.) | 30 | 28 consecutive days | Local reactions at injection site[11] |

Table 2: Pharmacokinetic Parameters in Animal Models

| Animal Model | Route | Dose (mg/kg) | Tmax (min) | Cmax (ng/mL) | t½ (min) | Bioavailability |

| Rats (Oral) | p.o. | 150 | 5.0 | 18,968 (AUC ng·min/mL) | 2.7 (absorption) | Not specified[12] |

| Rats (Oral) | p.o. | 10 | 30 | Not specified | Not specified | 29.5%[12] |

| Rats (Infected) | p.o. | 100 | Not specified | 2454 ± 1494 | Altered in infected state | Increased AUC in infected state[10] |

| Pigs (IV) | i.v. | 60 (total) | N/A | 13.8 µM | 18 | N/A[13] |

| Pigs (IM) | i.m. | 60 (total) | 5-15 | 4.81 µM | 18 | 100%[13] |

Note: Pharmacokinetic parameters can vary significantly based on the animal's health status (e.g., infected vs. non-infected) and the formulation of the agent.[10] Tmax = Time to maximum concentration; Cmax = Maximum concentration; t½ = Half-life; AUC = Area under the curve.

Experimental Protocols

Protocol 1: In Vivo Antimalarial Efficacy Assessment (4-Day Suppressive Test)

This protocol is a standard method for evaluating the efficacy of antimalarial compounds against blood-stage parasites in a murine model.[8]

Objective: To determine the percent reduction in parasitemia in treated mice compared to a vehicle control group.

Materials:

-

Animals: Female NMRI or BALB/c mice (18-22 g).[7]

-

Parasite: Chloroquine-sensitive Plasmodium berghei (ANKA strain).[8]

-

Agent 19 Stock Solution: Prepare a stock solution in a suitable vehicle. A common vehicle is a mixture of 70% Tween-80 and 30% ethanol, which is then diluted in distilled water to the final concentration.

-

Vehicle Control: The same vehicle used to dissolve Agent 19.

-

Positive Control: Chloroquine at a standard effective dose (e.g., 5 mg/kg).

-

Equipment: Syringes, needles (for i.p. or s.c. injection), microscope, glass slides, Giemsa stain.

Procedure:

-

Infection (Day 0):

-

Collect heparinized blood from a donor mouse with a parasitemia of ~20-30%.

-

Dilute the blood in a suitable buffer (e.g., physiological saline) to a concentration of 1 x 10⁸ parasitized red blood cells (RBCs) per mL.

-

Inject each experimental mouse intraperitoneally (i.p.) with 0.2 mL of the diluted blood (containing 2 x 10⁷ infected RBCs).[8]

-

-

Treatment (Days 0-3):

-

Randomize mice into groups (n=3-5 per group): Vehicle Control, Positive Control (Chloroquine), and Test Groups (various doses of Agent 19).

-

Two to four hours after infection, administer the first dose of the assigned treatment via the desired route (e.g., oral gavage or subcutaneous injection).

-

Administer subsequent doses once daily for the next three consecutive days (Days 1, 2, and 3).[8]

-

-

Monitoring (Day 4):

-

On Day 4 post-infection, prepare thin blood smears from the tail blood of each mouse.

-

Stain the smears with Giemsa stain.

-

Determine the percentage of parasitemia for each mouse by counting the number of parasitized RBCs out of at least 1,000 total RBCs under a microscope.

-

-

Data Analysis:

-

Calculate the average parasitemia for each group.

-

Determine the percent suppression of parasite growth using the following formula: % Suppression = [ (Avg. Parasitemia of Control - Avg. Parasitemia of Treated) / Avg. Parasitemia of Control ] * 100

-

Experimental Workflow Diagram

Caption: Workflow for the 4-Day Suppressive Test in mice.

Safety and Toxicology Considerations

In animal studies, this compound is generally well-tolerated at therapeutic doses.[11] However, at doses significantly higher than those used for antimalarial efficacy, some effects have been observed.

-

Toxicity: In rats and dogs, repeated intravenous or intramuscular doses of up to 30 mg/kg/day for 28 days were well tolerated with no mortality.[11] Intramuscular administration may cause local reactions at the injection site.[11]

-

Reproductive Toxicity: Animal studies in rats, rabbits, and monkeys have shown that oral administration during organogenesis can lead to embryolethality and fetal malformations at doses 0.3-1.6 times the clinical dose.[6]

-

Genotoxicity: Results from in vivo genotoxicity studies have been equivocal, with some studies suggesting a potential for genotoxicity via the intravenous route.[11]

Researchers should adhere to all institutional and national guidelines for animal welfare and handling. Appropriate personal protective equipment (PPE) should be used when handling the powdered form of the agent.

References

- 1. Artesunate - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in the Therapeutic Efficacy of Artesunate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. malariaworld.org [malariaworld.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Artesunate? [synapse.patsnap.com]

- 6. Artesunate dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 7. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mmv.org [mmv.org]

- 9. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Pharmacokinetics of artesunate after single oral administration to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

Measuring "Antimalarial Agent 19" in Blood: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of "Antimalarial Agent 19" in blood samples. The following methodologies are described, offering a range of options to suit various laboratory capabilities and research needs, from high-throughput pharmacokinetic studies to routine therapeutic drug monitoring.

Introduction

Accurate measurement of blood concentrations of antimalarial agents is crucial for optimizing dosing regimens, assessing therapeutic efficacy, and understanding the pharmacokinetic and pharmacodynamic (PK/PD) properties of new drug candidates like "this compound".[1][2] This document outlines three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical Techniques Overview

The choice of analytical method depends on the required sensitivity, selectivity, sample throughput, and available instrumentation.

-

HPLC-UV: A robust and cost-effective method suitable for quantifying drugs at moderate to high concentrations.[3][4][5] It is often used in resource-limited settings.[3]

-

LC-MS/MS: Considered the gold standard for bioanalysis due to its high sensitivity, selectivity, and ability to measure a wide range of drug concentrations.[6][7][8] It is ideal for pharmacokinetic studies requiring low limits of quantification.[6]

-

ELISA: A high-throughput immunoassay that is simple and fast, making it suitable for rapid screening of a large number of samples.[9][10][11]

A comparison of the typical performance characteristics of these methods is presented in Table 1.

Table 1: Comparison of Analytical Methods for "this compound" Quantification

| Parameter | HPLC-UV | LC-MS/MS | ELISA |

| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Antigen-antibody binding with enzymatic signal amplification. |

| Typical Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL | 0.1 - 5 ng/mL[6] | 1 - 10 ng/mL[9][10] |

| Precision (%RSD) | < 15% | < 15%[8] | < 20% |

| Accuracy (%Bias) | ± 15% | ± 15% | ± 20% |

| Sample Volume | 50 - 200 µL[3] | 10 - 200 µL[6][8] | 50 - 100 µL |

| Throughput | Moderate | High | High |

| Cost | Low | High | Moderate |

| Selectivity | Moderate | High | High (can have cross-reactivity) |

Experimental Protocols

Detailed protocols for sample preparation and analysis are provided below. It is essential to validate these methods in your laboratory according to regulatory guidelines.[12]

Blood Sample Collection and Handling

Proper sample collection and handling are critical for accurate results.

-

Anticoagulant: Collect whole blood in tubes containing EDTA.[13]

-

Storage: Process samples as soon as possible. If immediate analysis is not possible, plasma can be separated by centrifugation and stored at -20°C or lower.[14] For whole blood analysis, store at 2-8°C for up to 7 days or at -80°C for long-term storage.[14] Dried blood spots (DBS) on filter paper are a convenient alternative for sample collection and storage in remote settings.[8][15]

A generalized workflow for sample handling and analysis is depicted below.

Protocol 1: Quantification by LC-MS/MS

This method offers the highest sensitivity and selectivity for "this compound".

3.2.1. Sample Preparation: Protein Precipitation (PPT)

-

To 100 µL of plasma, whole blood, or reconstituted DBS extract in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (a structurally similar compound, e.g., a stable isotope-labeled version of "this compound").

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition.

-

Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

3.2.2. Chromatographic and Mass Spectrometric Conditions

The following table provides typical starting conditions that should be optimized for "this compound".

Table 2: Typical LC-MS/MS Parameters

| Parameter | Condition |

| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined for "this compound" and internal standard. |

3.2.3. Data Analysis and Validation

-

Calibration Curve: Prepare a calibration curve by spiking blank plasma/blood with known concentrations of "this compound". The concentration range should cover the expected therapeutic levels.

-

Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations to be run with each batch of samples.

-

Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. Intra- and inter-batch precision should be below 15% RSD.[8]

The logical workflow for the LC-MS/MS protocol is illustrated below.

Protocol 2: Quantification by HPLC-UV

A cost-effective alternative to LC-MS/MS.

3.3.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 200 µL of plasma or whole blood, add 50 µL of internal standard solution and 100 µL of 1M NaOH.

-

Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol).

-

Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in 150 µL of mobile phase.

-

Inject into the HPLC system.

3.3.2. HPLC-UV Conditions

Table 3: Typical HPLC-UV Parameters

| Parameter | Condition |

| LC Column | C18 or C8 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)[16] |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer). |

| Flow Rate | 1.0 mL/min[5] |

| UV Wavelength | To be determined based on the UV absorbance maximum of "this compound". |

| Column Temperature | 30 - 40 °C |

3.3.3. Data Analysis and Validation

Analysis and validation follow the same principles as for LC-MS/MS, with detection based on peak area at the specified UV wavelength.

Protocol 3: Quantification by Competitive ELISA

This protocol assumes the availability of a specific antibody against "this compound".

3.4.1. Principle

Free "this compound" in the sample competes with a known amount of enzyme-conjugated "this compound" for binding to a limited number of antibody-coated wells. The signal is inversely proportional to the concentration of the drug in the sample.

3.4.2. Assay Procedure

-

Add standards, controls, and samples (plasma may require dilution) to microplate wells coated with an antibody specific to "this compound".

-

Add enzyme-conjugated "this compound" to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that reacts with the enzyme to produce a colored product.

-

Incubate for 15-30 minutes.

-

Add a stop solution to terminate the reaction.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

3.4.3. Data Analysis

-

A standard curve is generated by plotting the absorbance versus the concentration of the standards.

-

The concentration of "this compound" in the samples is determined by interpolating their absorbance values from the standard curve.

The signaling pathway of a competitive ELISA is visualized below.

Conclusion

The choice of method for measuring "this compound" blood concentrations will be guided by the specific research question, required sensitivity, and available resources. LC-MS/MS provides the most sensitive and specific data, essential for detailed pharmacokinetic profiling. HPLC-UV is a reliable and economical option for many applications, while ELISA offers a high-throughput screening solution. For all methods, rigorous validation is paramount to ensure data quality and reliability.

References

- 1. who.int [who.int]

- 2. mesamalaria.org [mesamalaria.org]

- 3. Practical HPLC methods for the quantitative determination of common antimalarials in Africa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. A newly validated high-performance liquid chromatography method with diode array ultraviolet detection for analysis of the antimalarial drug primaquine in the blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A single LC-tandem mass spectrometry method for the simultaneous determination of 14 antimalarial drugs and their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A liquid-liquid LC/MS/MS assay for the determination of artemether and DHA in malaria patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of ELISA-based methods to measure the anti-malarial drug chloroquine in plasma and in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of ELISA-based methods to measure the anti-malarial drug chloroquine in plasma and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. dshs.texas.gov [dshs.texas.gov]

- 14. novamedline.com [novamedline.com]

- 15. researchgate.net [researchgate.net]

- 16. phytojournal.com [phytojournal.com]

Application Notes and Protocols: A Framework for Studying Parasite Biology with Novel Antimalarial Agents

Introduction

The study of parasite biology is intrinsically linked to the development and characterization of novel antimalarial agents. These chemical probes are invaluable tools for dissecting the complex life cycle of Plasmodium species, identifying novel drug targets, and understanding mechanisms of drug resistance. This document provides a generalized framework for creating detailed application notes and protocols for a hypothetical novel antimalarial agent, referred to here as "Antimalarial Agent 19," to demonstrate how such a compound can be utilized as a tool for studying parasite biology. While a specific "this compound" is not identifiable in the public domain, the principles and methodologies outlined below are broadly applicable to any new antimalarial compound under investigation.

Section 1: Characterization of this compound

Before an antimalarial agent can be effectively used as a biological probe, its fundamental properties must be thoroughly characterized. This includes determining its efficacy against various parasite stages and strains, understanding its mechanism of action, and assessing its selectivity.

In Vitro Activity Profile

The initial characterization of any potential antimalarial involves determining its potency against the parasite. This is typically achieved through in vitro susceptibility assays.

Table 1: In Vitro Efficacy of this compound against P. falciparum

| P. falciparum Strain | IC50 (nM) | Stage of Action |

| 3D7 (drug-sensitive) | [Data not available] | [Data not available] |

| Dd2 (chloroquine-resistant) | [Data not available] | [Data not available] |

| K1 (multidrug-resistant) | [Data not available] | [Data not available] |

| Gametocytes (Stage V) | [Data not available] | [Data not available] |

| Sporozoites | [Data not available] | [Data not available] |

IC50 (half-maximal inhibitory concentration) values are crucial for comparing the potency of a new compound to existing antimalarials. Determining the stage of the parasite life cycle that the agent targets (e.g., ring, trophozoite, schizont, gametocyte, or sporozoite) provides initial clues into its mechanism of action.

Mechanism of Action Studies

Elucidating the mechanism of action is critical for understanding how an antimalarial agent kills the parasite. This knowledge can reveal novel biological pathways and potential drug targets.

Table 2: Summary of Mechanism of Action Studies for this compound

| Experimental Approach | Target Pathway/Protein | Key Findings |